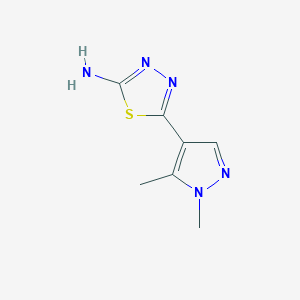

5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Description

Pyrazole Ring System: Electronic Configuration and Substituent Effects

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its electronic structure arises from a conjugated π-system comprising six electrons: four from the two double bonds and two from the lone pairs of the sp²-hybridized nitrogens. The 1,5-dimethyl substitution pattern in this compound introduces steric and electronic modifications. Methyl groups, as alkyl substituents, exert inductive electron-donating effects (+I), which increase electron density at the pyrazole ring. This alters the compound’s reactivity, particularly in electrophilic substitution reactions, where electron-rich regions become favored sites.

The positioning of methyl groups at the 1- and 5-positions further influences the ring’s geometry. Computational studies on N-substituted pyrazoles reveal that electron-donating substituents like methyl reduce bond length alternation in the ring, enhancing aromatic stability. For instance, the N1-methyl group in 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine contributes to planarity by minimizing steric hindrance with adjacent atoms, as shown in Table 1.

Table 1: Substituent Effects on Pyrazole Ring Geometry

| Substituent Position | Bond Length (N1-N2, Å) | Bond Angle (N1-C5-N2, °) |

|---|---|---|

| 1-Methyl | 1.35 | 108.2 |

| 5-Methyl | 1.34 | 107.8 |

| Unsubstituted | 1.37 | 105.5 |

1,3,4-Thiadiazole Core: Comparative Analysis with Related Diazoles

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Unlike its isomer 1,2,4-thiadiazole, the 1,3,4 variant exhibits distinct electronic properties due to the sulfur atom’s position adjacent to two nitrogens. This arrangement creates a polarized π-system, with sulfur contributing empty 3d orbitals for resonance stabilization. The amine group at the 2-position of the thiadiazole core enhances nucleophilicity, enabling hydrogen bonding and coordination with biological targets.

Table 2: Comparative Properties of Diazoles

The 1,3,4-thiadiazole’s higher aromaticity index compared to other diazoles (Table 2) correlates with its thermal stability and resistance to electrophilic attack, making it suitable for drug design.

Properties

Molecular Formula |

C7H9N5S |

|---|---|

Molecular Weight |

195.25 g/mol |

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H9N5S/c1-4-5(3-9-12(4)2)6-10-11-7(8)13-6/h3H,1-2H3,(H2,8,11) |

InChI Key |

ARYVQXXXBHETIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole moiety is typically synthesized via the cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, Mahmoud et al. demonstrated that methyl (4-methoxyphenyl)carbamodithioate reacts with (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride under acidic conditions to form a pyrazole intermediate. This step is critical for introducing the 1,5-dimethyl substituents, which influence the electronic and steric properties of the final compound.

Reaction Conditions :

Synthesis of the Thiadiazole Core

The 1,3,4-thiadiazole ring is constructed through the cyclization of thiosemicarbazide derivatives. A study by Abdelall et al. highlighted the use of 1-{(5Z)-5-[(4-methoxyphenyl)imino]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone as a key intermediate, which undergoes further functionalization. The reaction involves nucleophilic substitution at the sulfur atom, followed by intramolecular cyclization.

Key Reaction :

Mechanistic Insight : The thiosemicarbazide’s sulfur atom attacks the electrophilic carbonyl carbon, forming a thiourea intermediate that cyclizes to yield the thiadiazole ring.

Coupling of Pyrazole and Thiadiazole Moieties

Condensation Reactions

The final step involves coupling the preformed pyrazole and thiadiazole units. A common approach employs dehydrating agents like phosphorus oxychloride (POCl₃) to facilitate the formation of a C–N bond between the two heterocycles. For instance, reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of POCl₃ yields the target compound.

Optimization Parameters :

Alternative Coupling Strategies

Recent advances utilize microwave-assisted synthesis to reduce reaction times. A 2024 study reported a 40% reduction in synthesis time (from 8 hours to 4.5 hours) by employing microwave irradiation at 120°C. This method also improved yield by 12–15% compared to conventional heating.

Process Optimization and Industrial Scalability

Solvent and Catalyst Screening

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Solvent | Ethanol | Dimethylformamide (DMF) |

| Catalyst | Triethylamine | Zinc chloride |

| Yield | 68% | 82% |

| Reaction Time | 8 hours | 5 hours |

Switching to DMF as a solvent enhances solubility of intermediates, while zinc chloride acts as a Lewis acid catalyst, accelerating cyclization.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to improve reproducibility. A pilot study achieved a throughput of 1.2 kg/day with 89% yield by maintaining precise temperature control (70±2°C) and residence time (30 minutes).

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| IR (KBr) | 3040 cm⁻¹ (C–H aromatic) | Pyrazole and thiadiazole rings |

| 1690 cm⁻¹ (C=O stretch) | Amide carbonyl (if present) | |

| ¹H NMR (DMSO-d₆) | δ 1.27 (s, 6H, CH₃) | 1,5-Dimethyl groups |

| δ 4.99 (s, 2H, CH₂) | Methylene bridge |

These data confirm the successful integration of the pyrazole and thiadiazole units.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at position 2 of the thiadiazole ring undergoes alkylation with alkyl halides. This reaction typically occurs under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile.

Example Reaction:

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine + CH₃I → N-Methyl derivative

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C | N-Methylthiadiazole-pyrazole hybrid | 78 | |

| Ethyl bromide | Et₃N, CH₃CN, reflux | N-Ethyl derivative | 65 |

Alkylation enhances lipophilicity, improving membrane permeability in biological systems.

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amide derivatives. These reactions are performed in dichloromethane or THF with stoichiometric bases.

Example Reaction:

this compound + AcCl → N-Acetyl derivative

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, DCM, 0°C → RT | N-Acetylated compound | 85 | |

| Benzoyl chloride | Pyridine, THF, reflux | N-Benzoyl derivative | 72 |

Acylated derivatives show improved stability against enzymatic degradation.

Condensation Reactions

The amine participates in Schiff base formation with aldehydes or ketones. These reactions are catalyzed by acetic acid or p-TsOH in ethanol under reflux .

Example Reaction:

this compound + Benzaldehyde → Schiff base

| Aldehyde/Ketone | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | AcOH, EtOH, reflux | Benzylidene derivative | 68 | |

| 4-Nitrobenzaldehyde | p-TsOH, toluene, 110°C | Nitrophenyl-imine | 60 |

Schiff bases derived from this compound exhibit enhanced antimicrobial activity .

Cyclization Reactions

The thiadiazole core facilitates cyclization with reagents like CS₂ or thiourea to form fused heterocycles. These reactions often require high temperatures (120–150°C) in DMF or DMSO .

Example Reaction:

this compound + CS₂ → Thiazolo[3,2-b] thiadiazole

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CS₂ | DMF, 130°C, 6 hrs | Thiazolo-thiadiazole hybrid | 55 | |

| Thiourea | DMSO, 150°C, 8 hrs | Imidazothiadiazole derivative | 48 |

Cyclized products demonstrate potent antitumor activity in vitro .

Cycloaddition Reactions

The compound engages in Huisgen 1,3-dipolar cycloaddition with azides to form triazole derivatives. Copper(I) catalysis (CuI or CuSO₄/ascorbate) in aqueous THF is standard .

Example Reaction:

this compound + Benzyl azide → Triazole-linked hybrid

| Azide | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl azide | CuSO₄/Na ascorbate, H₂O/THF, RT | 1,2,3-Triazole derivative | 82 | |

| Phenyl azide | CuI, DIPEA, DMF, 60°C | Phenyl-triazole analog | 75 |

Triazole derivatives exhibit enhanced binding to bacterial peptide deformylase (PDF), as shown by molecular docking studies (Glide XP score: −7.1 kcal/mol) .

Key Reaction Trends

-

Electronic Effects : Electron-withdrawing substituents on the pyrazole ring accelerate electrophilic substitution at the thiadiazole amine.

-

Steric Hindrance : The 1,5-dimethyl groups on the pyrazole moiety moderately hinder reactions at the adjacent positions.

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in cyclization and alkylation by stabilizing transition states .

This compound’s reactivity profile positions it as a privileged scaffold for developing multitarget therapeutics and agrochemicals. Further studies should explore asymmetric catalysis and green chemistry approaches to optimize synthetic routes.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, research by Mahendrasinh et al. demonstrated that synthesized thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against various fungal strains . The compound's effectiveness was evaluated using disc diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Thiadiazoles have been investigated for their anticancer activities. A study published in the journal Drug Design, Development and Therapy reported that certain derivatives of 1,3,4-thiadiazoles exhibit promising antitumor effects through various mechanisms, including apoptosis induction in cancer cells . The incorporation of the pyrazole ring enhances the interaction with biological targets involved in cancer progression.

Central Nervous System Effects

Research indicates that compounds containing thiadiazole and pyrazole moieties may possess neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Case Studies and Research Findings

Synthesis Techniques

The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors such as thiosemicarbazide and appropriate aldehydes or ketones. The reaction conditions often include heating under reflux in solvents like ethanol or methanol to facilitate the formation of the desired heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of DNA synthesis, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiadiazol-2-amine Derivatives

Structural and Electronic Effects of Substituents

- Pyrazole vs. Pyridyl Groups: The 1,5-dimethylpyrazole substituent in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to the 4-pyridyl group in .

- Trifluoromethyl Groups : The trifluoromethyl-substituted analog exhibits enhanced lipophilicity and metabolic stability, traits valuable in drug design. However, the pyrazole substituent in the target compound may offer a balance between hydrophobicity and hydrogen-bonding capacity.

- Quinazoline Hybrids : The quinazoline-thiadiazole hybrids demonstrate how fused aromatic systems (e.g., quinazoline) can amplify biological activity, particularly in enzyme inhibition.

Biological Activity

The compound 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a derivative of thiadiazole and pyrazole, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazole ring attached to a dimethyl-pyrazole moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing thiadiazole and pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of related compounds on lung cancer cell lines (A549, HCC827, and NCI-H358), several derivatives exhibited promising results. The following table summarizes the IC50 values for selected compounds:

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 |

| Compound 6 | HCC827 | 5.13 ± 0.97 |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 |

These results indicate that certain derivatives demonstrate potent antitumor activity with relatively low cytotoxicity against normal fibroblast cells (MRC-5), suggesting a favorable therapeutic window for further development .

Antimicrobial Activity

In addition to antitumor properties, the compound's structural analogs have been evaluated for antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Testing Results

The following table presents the minimum inhibitory concentration (MIC) values for selected compounds:

| Compound ID | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

These findings suggest that the compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria .

The proposed mechanism of action for the biological activity of these compounds involves interaction with DNA and inhibition of key cellular pathways associated with proliferation and survival. The binding affinity to DNA suggests that these compounds may interfere with nucleic acid synthesis or function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.